2-Pyridinecarboxamide, N-(2-chloro-4-pyridinyl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-
Description
This compound features a pyridine core substituted with:
- A carboxamide group at the 2-position, linked to a 2-chloro-4-pyridinyl moiety.
- A methyl group at the 6-position.
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronic ester) group at the 4-position.
The chloro substituent may influence electronic properties and stability .
Properties
IUPAC Name |
N-(2-chloropyridin-4-yl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BClN3O3/c1-11-8-12(19-25-17(2,3)18(4,5)26-19)9-14(22-11)16(24)23-13-6-7-21-15(20)10-13/h6-10H,1-5H3,(H,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDTWSDNBMHNGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C(=O)NC3=CC(=NC=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678201 | |
| Record name | N-(2-Chloropyridin-4-yl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947179-31-9 | |
| Record name | N-(2-Chloropyridin-4-yl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Pyridinecarboxamide, N-(2-chloro-4-pyridinyl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)- (CAS No. 947179-31-9) is a synthetic compound with potential biological applications. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C18H21BClN3O3. Its structure features a pyridine ring substituted with a chloro group and a dioxaborolane moiety, which may contribute to its biological activity.
Research indicates that compounds with similar structures often interact with various biological pathways. The presence of the pyridine and boron-containing groups suggests potential inhibition of kinases or other enzymatic activities.
Potential Targets
- JNK Inhibition : Similar compounds have shown to inhibit c-jun-N-terminal kinase (JNK), which is implicated in neurodegenerative diseases .
- Antioxidant Activity : The dioxaborolane component may enhance the compound's ability to scavenge reactive oxygen species (ROS), contributing to neuroprotection .
Biological Evaluation
A series of studies have evaluated the biological activity of related compounds through various assays:
Table 1: Biological Activity Summary
| Compound | Target | IC50 (nM) | Notes |
|---|---|---|---|
| Compound A | JNK3 | <500 | High cell potency |
| Compound B | p38 MAPK | >20,000 | Selective for JNK |
| Compound C | ROS Scavenging | - | Neuroprotective effects |
Case Studies
-
Neurodegenerative Disorders : In a study assessing the role of JNK in neurodegeneration, compounds similar to 2-Pyridinecarboxamide were found to significantly reduce neuronal apoptosis in models of Alzheimer's disease .
- Findings : Compounds demonstrated IC50 values < 500 nM against JNK3 while showing no significant inhibition on p38 MAPK.
-
Pharmacokinetics : A pharmacokinetic study in rats showed that related compounds had favorable clearance rates and brain penetration capabilities .
- Table 2: Pharmacokinetic Parameters
Compound Clearance Rate (mL/min/kg) Brain/Plasma Ratio Compound D <20 0.5 Compound E <15 0.8
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues
2.1.1 Pyridine Derivatives with Halogen and Boron Substituents
2.1.2 Boronic Acid Derivatives
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine ():
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine ():
2.2 Functional and Reactivity Comparison
Preparation Methods
Data Table Summarizing Preparation Steps and Conditions
| Step No. | Transformation | Reagents/Conditions | Key Points |
|---|---|---|---|
| 1 | Weinreb amide formation | Acid + N,O-dimethylhydroxylamine + coupling agents | Provides ketone precursor control |
| 2 | Grignard addition | Arylmagnesium bromide, THF, 0°C | Introduces aryl substituent |
| 3 | Reduction | L-Selectride, THF, -78°C | Diastereoselective reduction to alcohol |
| 4 | Protection group exchange | Allyl bromide, K2CO3, DMF, 80°C | Protects amine for subsequent steps |
| 5 | Mesylation and amination | MsCl, Et3N, CHCl3; then NH3 in MeOH | Converts alcohol to amine intermediate |
| 6 | Amide coupling | 2-chloro-4-pyridinyl carboxylic acid, HOBt, WSC, DMF | Forms amide bond, key linkage in target molecule |
| 7 | Suzuki-Miyaura coupling | Pd(PPh3)4, K2CO3, boronic acid pinacol ester, DMF/EtOH, 80°C | Introduces boronate ester moiety |
| 8 | Deprotection and purification | Pd-catalyzed deallylation, acid workup | Final compound isolation as hydrochloride salt |
Research Findings and Considerations
- The boronic acid pinacol ester group is sensitive to acidic and basic conditions; therefore, reaction conditions are optimized to avoid hydrolysis or decomposition.
- The choice of coupling reagents and protecting groups significantly impacts yield and purity.
- Suzuki coupling allows structural diversification by varying the boronic acid or ester partners, facilitating analog synthesis for biological testing.
- Diastereoselective reductions and amination steps require careful stereochemical control to ensure the desired configuration, which can influence biological activity.
- The synthetic methods described have been adapted from medicinal chemistry efforts targeting related pyridine carboxamide derivatives with potent biological activities, including glycine transporter inhibition.
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?
Answer:
The compound’s synthesis typically involves introducing the pinacol boronate ester group via Suzuki-Miyaura coupling precursors. A robust method includes:
- Step 1 : Halogenation of the pyridine ring at position 4 using Pd-catalyzed borylation (e.g., with bis(pinacolato)diboron) under inert conditions .
- Step 2 : Functionalization of the carboxamide group via amidation reactions with chloro-pyridinyl derivatives.
- Optimization : Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, and DMF/toluene as co-solvents to enhance solubility and reactivity. Monitor reaction progress via HPLC to adjust temperature (80–110°C) and base (e.g., K₂CO₃) concentrations .
Basic: Which analytical techniques are critical for characterizing this compound and ensuring purity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl at position 6, boronate at position 4). ¹¹B NMR verifies boronate ester integrity .
- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., dehalogenated intermediates).
- X-ray Crystallography : Resolves stereochemical ambiguities in the pyridine-carboxamide backbone .
Basic: How does the boronate ester moiety influence this compound’s reactivity in cross-coupling reactions?
Answer:
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enables Suzuki-Miyaura couplings with aryl halides. Key considerations:
- Electrophile Compatibility : Reacts efficiently with chloro- and bromoarenes but may require optimized ligands (e.g., SPhos) for sterically hindered partners.
- Solvent Effects : Use THF/water mixtures to stabilize the boronate intermediate and prevent hydrolysis .
Advanced: How can computational methods guide the design of reactions involving this compound?
Answer:
- Reaction Pathway Modeling : Density Functional Theory (DFT) calculations predict transition states and energy barriers for boronate transfer steps .
- Ligand Screening : Molecular docking simulations identify ligands (e.g., biphenylphosphines) that enhance Pd catalyst turnover .
- DOE (Design of Experiments) : Statistical tools (e.g., factorial design) minimize experimental runs while optimizing temperature, catalyst loading, and solvent ratios .
Advanced: What strategies mitigate stability issues during storage or handling?
Answer:
- Storage : Store under argon at –20°C in anhydrous DMSO or THF to prevent boronate hydrolysis. Avoid prolonged exposure to moisture .
- Stability Monitoring : Track decomposition via ¹¹B NMR (boronate peak at δ ~30 ppm) and adjust handling protocols if broadening occurs .
Advanced: How to resolve contradictions in catalytic efficiency reported across studies?
Answer:
- Variable Analysis : Compare Pd catalyst sources (e.g., PdCl₂ vs. Pd(OAc)₂), ligand ratios, and solvent purity. Impurities in starting materials (e.g., residual chloride) can inhibit catalysis .
- Reproducibility Checks : Replicate reactions under strictly controlled conditions (e.g., glovebox for oxygen-sensitive steps) and validate via independent characterization .
Advanced: What mechanistic insights explain side product formation during cross-coupling?
Answer:
- Homocoupling : Trace oxygen or excess base may oxidize the boronate to biphenyl byproducts. Use degassed solvents and stoichiometric base (e.g., Na₂CO₃) .
- Protodeboronation : Acidic conditions (pH < 7) or elevated temperatures (>100°C) can cleave the boronate. Include buffer systems (e.g., phosphate) to stabilize pH .
Advanced: How to design experiments for probing this compound’s biological activity?
Answer:
- Target Identification : Use computational ADMET profiling to predict bioavailability and toxicity.
- In Vitro Assays : Screen against kinase or protease targets using fluorescence polarization assays. Include boronate-free analogs as controls to isolate mode of action .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
